BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Analysis of 1-Bromo-4,4-
dimethylpentane: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1-Bromo-4,4-dimethylpentane

Cat. No.: B1339465

This guide provides a detailed analysis of the spectroscopic data for 1-bromo-4,4-
dimethylpentane, a primary alkyl halide. The presence of a bulky tert-butyl group significantly
influences its chemical environment and, consequently, its spectroscopic signatures. This
document is intended for researchers and professionals in the fields of chemistry and drug
development, offering a comprehensive summary of its Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data.

Data Presentation

The following tables summarize the predicted and observed spectroscopic data for 1-bromo-
4,4-dimethylpentane.

Table 1: *H NMR Spectroscopic Data

Predicted Chemical Predicted

Proton Assignment Shift (3, ppm) Multiplicity Integration
-CH2-Br ~3.4 Triplet (t) 2H
-CHz- ~1.8 Multiplet (m) 2H
-CHz- ~1.3 Multiplet (m) 2H
-C(CHs)s ~0.9 Singlet (s) 9H
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In *H NMR spectroscopy, the methylene protons adjacent to the electron-withdrawing bromine
atom are the most deshielded and thus appear at the highest chemical shift. The nine
equivalent protons of the tert-butyl group are expected to produce a sharp singlet at the most
upfield position.[1]

Table 2: 3C NMR Spectroscopic Data

Carbon Assignment Predicted Chemical Shift (3, ppm)
-CH2-Br 30-40
-CH2- 40-50
-CHa- 20-30
-C(CH3)3 30-35
-C(CH3)3 25-30

Table 3: Infrared (IR) Absorption Data

Predicted Wavenumber

Vibrational Mode Intensity
(cm™)

C-H Stretch (sp3) 2850 - 2960 Strong

C-H Bend 1365 - 1465 Medium

C-Br Stretch 515 - 690 Medium-Strong

The C-Br stretch for alkyl halides typically appears in the range of 690-515 cm~1.[2][3] The C-H
wag of the —CHz2X group is expected between 1300-1150 cm~1.[2][3]

Table 4: Mass Spectrometry (MS) Fragmentation Data
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miz Proposed Fragment Notes

Molecular ion peak (M* and
M+2), reflecting the two stable
178/180 [C7H15Br]*e isotopes of bromine, 7°Br and
81Br, in nearly equal natural
abundance.[1][4]

121/123 [C2Ha4Br]*
A prominent peak, often the
57 [C(CHs)s]* base peak, due to the stable
tert-butyl cation.[1]
43 [CsH7]* Isopropyl cation.
41 [CsHs]* Allyl cation.

High-resolution mass spectrometry (HRMS) can provide the precise molecular weight and
elemental formula. Electron ionization mass spectrometry leads to fragmentation, with common
pathways including the loss of the bromine radical and cleavage of the C3-C4 bond to form the

stable tert-butyl cation.[1]

Experimental Protocols

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for
elucidating molecular structure.[5][6] For 1-bromo-4,4-dimethylpentane, both *H and 3C NMR
spectra are typically acquired. The general procedure involves dissolving a small sample in a
deuterated solvent, such as chloroform-d (CDCIs), and placing it in a strong, constant magnetic
field.[7] The sample is then irradiated with a short pulse of radiofrequency energy, and the
resulting signal is detected and transformed into a spectrum.[5] For 33C NMR, high-field pulse
technology with broad-band proton decoupling is commonly used to enhance signal strength.

[5]

Infrared (IR) Spectroscopy: Infrared (IR) spectroscopy is used to identify functional groups
within a molecule.[8] A sample of 1-bromo-4,4-dimethylpentane can be analyzed as a neat
liquid between two salt plates (e.g., NaCl or KBr) or dissolved in a solvent transparent in the IR
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region, such as carbon tetrachloride (CClas).[8] The sample is exposed to infrared radiation, and
the absorption of specific frequencies corresponding to molecular vibrations is measured.[9]

Mass Spectrometry (MS): Mass spectrometry (MS) provides information about the mass-to-
charge ratio of a molecule and its fragments.[10] For a volatile compound like 1-bromo-4,4-
dimethylpentane, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method.
[11] The sample is injected into a gas chromatograph to separate it from any impurities before it
enters the mass spectrometer. In the ion source, molecules are typically ionized by electron
impact, causing them to fragment.[4] The resulting ions are then separated by a mass analyzer
and detected.[4][10]

Visualization

The following diagram illustrates the relationship between the chemical structure of 1-bromo-
4,4-dimethylpentane and the spectroscopic techniques used for its analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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